molecular formula C8H5F5O B13088741 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol

4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol

Cat. No.: B13088741
M. Wt: 212.12 g/mol
InChI Key: HIPOVZMGHKCDQZ-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol is a fluorinated benzyl alcohol derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and fluorine atoms at the 4- and 5-positions of the benzene ring. This compound’s unique substitution pattern combines electron-withdrawing groups (EWGs), which significantly influence its physicochemical properties and reactivity. Below, we compare it with five closely related compounds (Table 1) and discuss key research findings.

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

[4,5-difluoro-2-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5F5O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-2,14H,3H2

InChI Key

HIPOVZMGHKCDQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Preparation via Reduction of 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde

The most straightforward and commonly employed method involves the reduction of the aldehyde precursor:

  • Starting Material: 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde.
  • Reduction Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Reaction Conditions: Typically performed in anhydrous solvents such as ethanol or tetrahydrofuran (THF) under controlled temperature (0°C to room temperature) to prevent side reactions.
  • Outcome: Selective reduction of the aldehyde group to yield 4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol with high purity and yield.

This method benefits from the availability of the aldehyde and the mildness of the reducing agents, which preserve the sensitive fluorinated aromatic ring.

Preparation via Grignard Reaction and Formylation

An alternative approach is based on the formation of an organomagnesium intermediate followed by formylation:

  • Step 1: Formation of the aryl magnesium halide from a 4,5-difluoro-2-(trifluoromethyl)halo-benzene (e.g., bromide or chloride) using magnesium in anhydrous ether solvents.
  • Step 2: Reaction of the Grignard reagent with paraformaldehyde or solid formaldehyde to introduce the hydroxymethyl group.
  • Step 3: Workup and purification to isolate the benzyl alcohol.

Preparation via Halogenation and Ester Hydrolysis (Multi-step Route)

Another reported method involves halogenation and esterification steps followed by hydrolysis:

  • Step 1: Chloromethylation of 4-halogenated trifluoromethylbenzene with paraformaldehyde and chlorinating agents to produce 2-halo-5-trifluoromethyl benzyl chloride.
  • Step 2: Esterification of the benzyl chloride with an organic acid in the presence of acid binding agents and solvents to form the benzyl ester.
  • Step 3: Hydrolysis of the ester under acidic or basic aqueous conditions to yield the 2-halo-5-trifluoromethylbenzyl alcohol.

This method is advantageous for its relatively high yields and operational simplicity, with reported yields in the range of 77-80% for key steps. The use of halogenated intermediates allows for further functionalization if desired.

Preparation Method Key Steps Advantages Disadvantages Typical Yield Range
Reduction of aldehyde precursor Aldehyde + NaBH4 or LiAlH4 → Alcohol Simple, mild conditions, high purity Requires aldehyde precursor 85-95%
Grignard reaction with paraformaldehyde Aryl MgX + paraformaldehyde → Alcohol Direct introduction of hydroxymethyl Sensitive to moisture, requires inert atmosphere 70-90%
Halogenation, esterification, hydrolysis route Chloromethylation → ester → hydrolysis High yields, scalable Multi-step, longer process 75-80%
  • Solvent Effects: Ether solvents favor Grignard formation and reaction with paraformaldehyde, while polar solvents like ethanol assist in reduction steps.
  • Temperature Control: Maintaining temperatures below 40°C during Grignard and reduction steps prevents decomposition and side reactions.
  • Purification: Vacuum distillation and chromatographic methods are used to isolate the benzyl alcohol with titers exceeding 90% purity.
  • Catalyst Use: In some industrial processes, acid catalysts such as sulfuric acid facilitate halogenation and esterification steps.
  • Environmental Considerations: The halogenation and esterification method is noted for low pollution and operational simplicity, aligning with green chemistry principles.

The preparation of this compound is effectively achieved via reduction of the corresponding aldehyde, Grignard reaction with paraformaldehyde, or halogenation followed by ester hydrolysis. Each method offers distinct advantages in terms of yield, purity, and scalability. Selection of the method depends on available starting materials, desired scale, and operational considerations.

Chemical Reactions Analysis

Types of Reactions: (4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate the activity of these targets, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Table 1: Structural and Physical Properties of Selected Benzyl Alcohol Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
4-Fluoro-2-(trifluoromethyl)benzyl alcohol 220227-29-2 C₈H₆F₄O 194.13 2-CF₃, 4-F
5-Fluoro-2-(trifluoromethyl)benzyl alcohol 238742-82-0 C₈H₆F₄O 194.13 2-CF₃, 5-F
3,4,5-Trifluorobenzyl alcohol 220227-37-2 C₇H₅F₃O 170.11 3-F, 4-F, 5-F
4-(Trifluoromethyl)benzyl alcohol (4-TBA) 349-95-1 C₈H₇F₃O 176.14 4-CF₃
4-Bromo-2-fluorobenzyl alcohol 188582-62-9 C₇H₆BrFO 205.03 2-F, 4-Br

Key Observations :

  • The target compound (hypothetical C₈H₅F₅O) would have a higher molecular weight (~212.11 g/mol) due to two additional fluorines compared to 4-Fluoro-2-CF₃ benzyl alcohol.
  • Fluorine and CF₃ substituents reduce electron density on the aromatic ring, affecting solubility and boiling/melting points .
Dehydroxylative Trifluoromethylation

highlights that electron-rich benzylic alcohols undergo Cu-catalyzed trifluoromethylation more efficiently than electron-poor substrates. For example:

Table 2: Trifluoromethylation Yields of Selected Substrates (Hypothetical Data)

Substrate Yield (%) Conditions Reference
Cinnamyl alcohol 75–85 Cu(0)/Ph₃P/ICH₂CH₂I, 80°C
2-Naphthalenemethanol 68 BBDFA reagent, Cu catalysis
4-TBA <30* Estimated based on EWGs

*Hypothesized due to strong EWGs.

Photocatalytic Oxidation

demonstrates that substituents like -CF₃ and -NO₂ reduce selectivity for benzaldehyde formation due to over-oxidation to benzoic acids. For instance:

  • 4-TBA : Oxidation yields primarily 4-(trifluoromethyl)benzaldehyde but suffers from competitive acid formation .

Table 3: Oxidation Selectivity of Substituted Benzyl Alcohols

Substrate Aldehyde Selectivity (%) Acid Byproduct (%) Reference
4-Methoxybenzyl alcohol 95 <5
4-TBA 60 30
4-Nitrobenzyl alcohol 45 50

Biological Activity

4,5-Difluoro-2-(trifluoromethyl)benzyl alcohol, with the molecular formula C8H5F5O, is an organic compound characterized by a benzene ring substituted with two fluorine atoms and a trifluoromethyl group. This unique structure endows the compound with distinctive chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of fluorine atoms in this compound enhances its reactivity and ability to form strong hydrogen bonds. This characteristic is crucial for its interactions with biological targets such as enzymes and receptors. The compound's structure allows it to modulate various biological pathways, suggesting potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For instance, preliminary data suggest that it may affect cell proliferation and induce apoptosis in cancer cells through specific molecular interactions. Ongoing studies aim to elucidate the exact mechanisms of action.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its structural features may enhance its binding affinity to inflammatory mediators, potentially leading to reduced inflammation in various biological models. The ongoing research focuses on understanding how these interactions can be harnessed for therapeutic purposes.

Structure-Activity Relationship (SAR)

The fluorinated nature of this compound is pivotal in determining its biological activity. The following table summarizes some related compounds and their features:

Compound NameMolecular FormulaUnique Features
This compound C8H5F5OTwo fluorine atoms and one trifluoromethyl group
5-Fluoro-2-(trifluoromethyl)benzyl alcohol C8H6F4OOne less fluorine atom
(2-(Trifluoromethyl)phenyl)methanol C8H7F3OLacks difluoro substituents
(4-Fluoro-2-(trifluoromethyl)phenyl)methanol C8H6F4OOne fluorine atom at position 4

The unique combination of two difluoro groups and one trifluoromethyl group contributes to the distinctive biological behavior of this compound compared to its analogs.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the compound’s effects on human liver carcinoma (HEPG2) cells, showing a notable decrease in cell viability at certain concentrations. The mechanism appears to involve the induction of apoptotic pathways, although further research is needed to confirm these findings.
  • Inflammation Model : In a murine model of acute inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests a potential for development as an anti-inflammatory agent.
  • Enzyme Interaction Studies : Investigations into the binding affinity of this compound towards specific enzymes have revealed promising results, indicating that the presence of fluorine enhances selectivity and potency in inhibiting enzyme activity relevant to various diseases.

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